![molecular formula C20H22N2O B3144458 8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one CAS No. 551945-42-7](/img/structure/B3144458.png)
8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one
Overview
Description
8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one is a versatile chemical compound with the molecular formula C20H22N2O and a molecular weight of 306.41 g/mol . This compound is widely used in scientific research due to its unique structure and properties, making it valuable in various fields such as drug discovery, organic synthesis, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 8-methylquinoline and 2-m-tolyl-ethylamine.
Condensation Reaction: The starting materials undergo a condensation reaction in the presence of a suitable catalyst, such as an acid or base, to form the desired product.
Purification: The crude product is purified using techniques such as recrystallization or chromatography to obtain the final compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods ensure the efficient and cost-effective production of the compound while maintaining high quality and purity standards.
Chemical Reactions Analysis
Types of Reactions
8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced quinoline derivatives.
Substitution: The compound can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles (e.g., halogens), nucleophiles (e.g., amines), solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in research and development.
Scientific Research Applications
Overview
8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one, with the CAS number 551945-42-7, is a chemical compound that has garnered attention for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its unique structural features allow it to interact with various biological targets, making it a valuable compound in drug discovery and development.
Chemistry
This compound serves as a building block in organic synthesis. It is utilized to create complex molecules and study various reaction mechanisms. Its ability to undergo oxidation, reduction, and substitution reactions enhances its utility in synthetic chemistry.
Biology
In biological research, this compound is employed in biochemical assays to investigate its interactions with biomolecules. It can serve as a probe to study enzyme activities or receptor-ligand interactions, providing insights into cellular mechanisms.
Medicine
This compound is recognized for its potential as a lead compound in drug discovery. Its structural characteristics allow for modifications that can enhance efficacy against specific diseases. Research indicates its role in developing therapeutic agents targeting various conditions, including cancer and neurological disorders.
Industry
In industrial applications, it is used as a reagent in the production of advanced materials and specialty chemicals. Its versatility makes it suitable for various manufacturing processes where specific chemical properties are required.
Case Study 1: Drug Development
A study explored the pharmacological properties of this compound, highlighting its potential as an anticancer agent. The compound demonstrated significant cytotoxic effects on cancer cell lines, prompting further investigation into its mechanism of action and structure-activity relationship (SAR) .
Case Study 2: Enzyme Interaction
Research focused on the interaction of this compound with specific enzymes involved in metabolic pathways. The findings indicated that it could act as an inhibitor for certain enzymes, suggesting its potential use in regulating metabolic disorders .
Mechanism of Action
The mechanism of action of 8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.
Comparison with Similar Compounds
Similar Compounds
- 8-Methyl-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one
- 8-Methyl-3-[(2-p-tolyl-ethylamino)-methyl]-1H-quinolin-2-one
- 8-Methyl-3-[(2-phenyl-ethylamino)-methyl]-1H-quinolin-2-one
Uniqueness
8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one stands out due to its specific structural features, which confer unique chemical and biological properties. Its methyl and tolyl groups contribute to its distinct reactivity and interactions with other molecules, making it a valuable compound in various research and industrial applications.
Biological Activity
8-Methyl-3-[(2-m-tolyl-ethylamino)-methyl]-1H-quinolin-2-one, with the molecular formula C20H22N2O and a molecular weight of 306.41 g/mol, is a compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which contribute to its biological activity.
Pharmacological Properties
Research indicates that compounds similar to this compound exhibit a range of pharmacological effects, including:
- Antimicrobial Activity : Some quinoline derivatives have demonstrated significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli.
- Anticancer Potential : Certain studies suggest that quinoline-based compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.
Study 1: Antimicrobial Efficacy
A study focusing on quinoline derivatives found that compounds structurally related to this compound exhibited potent antibacterial activity. The minimum inhibitory concentration (MIC) for some derivatives was reported as low as 0.125 µg/mL against methicillin-susceptible Staphylococcus aureus .
Study 2: Anticancer Activity
In another investigation, a series of quinoline derivatives were tested for their anticancer properties. The results indicated that these compounds could effectively inhibit the growth of various cancer cell lines, with IC50 values in the low micromolar range. The proposed mechanism included the inhibition of key signaling pathways involved in cell proliferation .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
8-Methyl-3-[(2-o-tolyl-ethylamino)-methyl]-1H-quinolin-2-one | Structure | Moderate antibacterial activity |
8-Methyl-3-[(2-p-tolyl-ethylamino)-methyl]-1H-quinolin-2-one | Structure | Anticancer properties |
8-Methyl-3-[(2-(3-methylphenyl)ethylamino)-methyl]-1H-quinolin-2-one | Structure | Strong antimicrobial effects |
Synthetic Routes and Applications
The synthesis of this compound typically involves:
- Starting Materials : Using 8-methylquinoline and 2-m-tolyl ethylamine.
- Condensation Reaction : Conducting a condensation reaction under acidic or basic conditions.
- Purification : Employing techniques such as recrystallization or chromatography for purification.
This compound serves as a valuable building block in organic synthesis and is explored for its potential in drug discovery .
Properties
IUPAC Name |
8-methyl-3-[[2-(3-methylphenyl)ethylamino]methyl]-1H-quinolin-2-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O/c1-14-5-3-7-16(11-14)9-10-21-13-18-12-17-8-4-6-15(2)19(17)22-20(18)23/h3-8,11-12,21H,9-10,13H2,1-2H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PAUKZWZGQWSTHC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CCNCC2=CC3=CC=CC(=C3NC2=O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601322629 | |
Record name | 8-methyl-3-[[2-(3-methylphenyl)ethylamino]methyl]-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
45.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID47201620 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
551945-42-7 | |
Record name | 8-methyl-3-[[2-(3-methylphenyl)ethylamino]methyl]-1H-quinolin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601322629 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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